molecular formula C19H18N4O3 B2509323 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide CAS No. 1903307-56-1

4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide

Cat. No. B2509323
CAS RN: 1903307-56-1
M. Wt: 350.378
InChI Key: UKEGHTPNXWPKPL-UHFFFAOYSA-N
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Description

4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide is a chemical compound that belongs to the class of benzotriazine derivatives. It has been studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.

Scientific Research Applications

Alzheimer’s Disease Research

The compound has shown promise as a potential anti-Alzheimer agent. Researchers have synthesized novel derivatives bearing a pyridinium moiety, such as 6j , which exhibited the highest inhibitory activity against acetylcholinesterase (AChE) . AChE inhibition is crucial in managing Alzheimer’s disease, as it helps maintain acetylcholine levels in the brain.

Neuroprotective Activity

Compound 6j has demonstrated significant neuroprotective activity against oxidative stress induced by H2O2 in PC12 cells . This property suggests its potential in protecting neurons from damage and promoting overall brain health.

Butyrylcholinesterase (BuChE) Inhibition

While most synthesized compounds showed good inhibitory activity against AChE, their anti-BuChE activity was generally low. However, 6i stood out by exhibiting BuChE inhibitory activity comparable to or even greater than donepezil, a standard drug used for Alzheimer’s treatment .

Anti-Tumor Properties

Although not extensively studied, related compounds have shown moderate inhibition against various cancer cell lines . Further investigation into the antitumor potential of this compound could be valuable.

Synthesis of Benzoquinoline Derivatives

The compound’s structure is closely related to benzoquinoline derivatives. For instance, 1,2,3,4-tetrahydro-4-oxo-10-chlorobenzo[g]quinoline was synthesized from a similar precursor . Understanding its role in quinoline chemistry may lead to novel applications.

Mechanism of Action

properties

IUPAC Name

4-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-17(14-6-2-1-3-7-14)10-11-18(25)20-12-13-23-19(26)15-8-4-5-9-16(15)21-22-23/h1-9H,10-13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEGHTPNXWPKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide

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